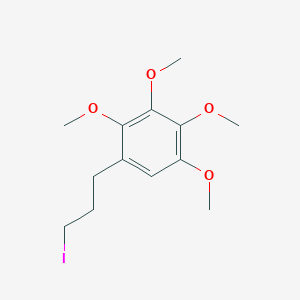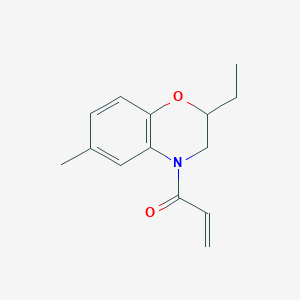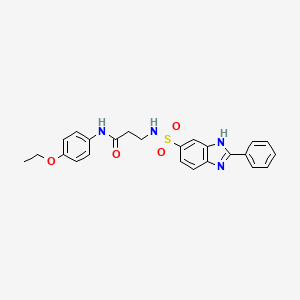
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene: is an organic compound characterized by the presence of an iodopropyl group attached to a tetramethoxybenzene ring. This compound is of interest due to its unique chemical structure, which combines the reactivity of the iodopropyl group with the stability and electron-donating properties of the methoxy groups on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene typically involves the alkylation of 2,3,4,5-tetramethoxybenzene with 1,3-diiodopropane. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity.
化学反应分析
Types of Reactions:
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The iodopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Propyl-substituted tetramethoxybenzene.
科学研究应用
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene involves its interaction with various molecular targets. The iodopropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. The methoxy groups can donate electrons, stabilizing the compound and enhancing its reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
相似化合物的比较
- 1-(3-Bromopropyl)-2,3,4,5-tetramethoxybenzene
- 1-(3-Chloropropyl)-2,3,4,5-tetramethoxybenzene
- 1-(3-Aminopropyl)-2,3,4,5-tetramethoxybenzene
Comparison:
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene is unique due to the presence of the iodopropyl group, which is more reactive than the bromopropyl or chloropropyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. The methoxy groups provide electron-donating properties, enhancing the stability and reactivity of the compound compared to its analogs.
属性
分子式 |
C13H19IO4 |
|---|---|
分子量 |
366.19 g/mol |
IUPAC 名称 |
1-(3-iodopropyl)-2,3,4,5-tetramethoxybenzene |
InChI |
InChI=1S/C13H19IO4/c1-15-10-8-9(6-5-7-14)11(16-2)13(18-4)12(10)17-3/h8H,5-7H2,1-4H3 |
InChI 键 |
GXGREWJPUYZZQT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)CCCI)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)


![(2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14940142.png)
![1-cycloheptyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14940154.png)
![2,6-Di-tert-butyl-4-{[2,3,5-trifluoro-6-(propylamino)pyridin-4-yl]sulfanyl}phenol](/img/structure/B14940156.png)
![2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940173.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940179.png)
![Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14940192.png)
![2-{[5-butyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14940193.png)

![N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide](/img/structure/B14940207.png)
![9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B14940218.png)
![methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940224.png)
